molecular formula C7H6FNO3 B13387791 Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B13387791
M. Wt: 171.13 g/mol
InChI Key: BSLCHZGBJCRLOP-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C₇H₆FNO₃ and a molecular weight of 171.126 g/mol It is a derivative of dihydropyridine, characterized by the presence of a fluorine atom at the 3-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-2-pyridinecarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydroxylated dihydropyridine compounds.

Scientific Research Applications

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the keto group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of the fluorine atom at the 3-position, which imparts distinct chemical properties and reactivity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

methyl 3-fluoro-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)6-4(8)2-3-5(10)9-6/h2-3H,1H3,(H,9,10)

InChI Key

BSLCHZGBJCRLOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=O)N1)F

Origin of Product

United States

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